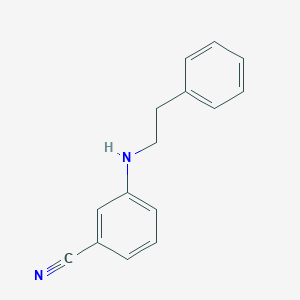

3-(2-Phenylethylamino)benzonitrile

Description

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(2-phenylethylamino)benzonitrile |

InChI |

InChI=1S/C15H14N2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10H2 |

InChI Key |

XOVWWIXPLZDQQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 3-(2-Phenylethylamino)benzonitrile Synthesis

The construction of the core structure of 3-(2-Phenylethylamino)benzonitrile involves the formation of a crucial carbon-nitrogen bond between the benzonitrile (B105546) and phenethylamine (B48288) moieties. Several key synthetic strategies have been developed to accomplish this transformation.

Nucleophilic aromatic substitution (SNAAr) presents a fundamental approach to forming the aryl-amine bond. In this method, an aryl halide or a related compound with a suitable leaving group at the meta-position of the benzonitrile ring reacts with phenethylamine. The reaction is typically facilitated by the presence of a strong base and often requires elevated temperatures. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring, which can activate the substrate towards nucleophilic attack. libretexts.orgyoutube.comyoutube.com

A key intermediate in many nucleophilic aromatic substitution reactions is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.org The stability of this intermediate influences the reaction rate. Alternatively, under certain conditions, particularly with strong bases, the reaction can proceed through a benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. masterorganicchemistry.com

| Reaction Type | Key Intermediate | General Conditions | Key Considerations |

|---|---|---|---|

| SNAr (Addition-Elimination) | Meisenheimer Complex | Electron-withdrawing groups on the aromatic ring, strong nucleophile. | The position of the leaving group and activating groups is crucial. |

| Elimination-Addition | Benzyne | Strong base (e.g., NaNH2), often results in a mixture of products. | Less regioselective compared to the SNAr mechanism. |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method offers a versatile and highly efficient route to 3-(2-Phenylethylamino)benzonitrile by coupling an aryl halide (or triflate) with phenethylamine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, association of the amine to the palladium(II) complex followed by deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to enhance catalyst activity and stability. youtube.com

Various generations of catalyst systems have been developed, expanding the scope of the reaction to include a wide range of aryl halides and amines, often under milder conditions than traditional methods. wikipedia.org

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)2, [Pd(allyl)Cl]2researchgate.net |

| Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | BINAP, XPhos, SPhos, BrettPhos youtube.comnih.gov |

| Base | Deprotonates the amine and facilitates the reductive elimination step. | NaOt-Bu, Cs2CO3researchgate.netnih.gov |

| Aryl Halide/Triflate | The electrophilic coupling partner. | 3-Bromobenzonitrile, 3-Iodobenzonitrile |

| Amine | The nucleophilic coupling partner. | Phenethylamine |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govnih.gov While specific MCRs for the direct synthesis of 3-(2-Phenylethylamino)benzonitrile are not extensively documented, the principles of MCRs can be applied to construct related structures. For instance, a one-pot reaction involving an aldehyde, an amine, and a cyanide source, under appropriate catalytic conditions, could potentially lead to the desired product or a close precursor. rug.nlmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and could be adapted for the synthesis of derivatives. nih.govmdpi.com

Reductive amination provides a powerful and widely used method for the synthesis of amines. libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgthieme.com For the synthesis of 3-(2-Phenylethylamino)benzonitrile, this would typically involve the reaction of 3-cyanobenzaldehyde (B1676564) with phenethylamine, followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. masterorganicchemistry.com Catalytic hydrogenation can also be utilized. libretexts.org The choice of reducing agent can be critical for the chemoselectivity of the reaction, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH4 | Commonly used, can also reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH3CN | Selective for the reduction of imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild and selective reducing agent. masterorganicchemistry.com |

| Hydrogen gas with a metal catalyst | H2/catalyst | Effective but may reduce other functional groups. libretexts.org |

Functional Group Interconversions and Derivatization Strategies

Once synthesized, 3-(2-Phenylethylamino)benzonitrile can serve as a versatile scaffold for further chemical modifications. The presence of the benzonitrile moiety and the secondary amine offers multiple sites for derivatization.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. libretexts.org These transformations allow for the synthesis of a wide range of derivatives of 3-(2-Phenylethylamino)benzonitrile with potentially different chemical and physical properties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(2-Phenylethylamino)benzoic acid) or a primary amide (3-(2-Phenylethylamino)benzamide) as an intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (3-(aminomethyl)-N-(2-phenylethyl)aniline) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. libretexts.org

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid or Amide |

| Reduction | LiAlH4, then H2O or H2/catalyst | Primary Amine |

| Tetrazole Formation | NaN3 | Tetrazole |

| Ketone Synthesis | 1. Grignard Reagent (RMgBr) 2. H3O+ | Ketone |

Substitutions on the Phenylethylamino Group

The phenylethylamino group of 3-(2-Phenylethylamino)benzonitrile possesses several sites amenable to substitution, offering pathways to a variety of derivatives. These sites include the secondary amine nitrogen, the ethyl chain, and the terminal phenyl ring. While specific literature detailing these substitutions on 3-(2-Phenylethylamino)benzonitrile is not extensively documented, chemical transformations can be predicted based on the known reactivity of similar N-alkylanilines and phenethylamines.

Potential transformations would primarily involve reactions of the secondary amine, such as N-alkylation or N-acylation, to introduce new functional groups. Furthermore, the terminal phenyl ring of the phenylethyl group could undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions on the benzonitrile ring.

Common synthetic strategies that could be employed for such substitutions include:

N-Alkylation/N-Arylation: The secondary amine can act as a nucleophile, reacting with alkyl halides or aryl halides (under conditions like the Buchwald-Hartwig amination) to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative (an amide).

Electrophilic Aromatic Substitution: The phenyl ring of the phenylethyl group can be targeted for reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The phenylethylamino group is an activating, ortho-, para-director.

A summary of these plausible, though not specifically documented, transformations is presented below.

| Transformation Type | Reagents & Conditions | Potential Product Structure |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | A tertiary amine with an additional alkyl group on the nitrogen. |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | An amide derivative. |

| Ring Nitration | HNO₃, H₂SO₄ | A derivative with a nitro group on the terminal phenyl ring, likely at the para-position. |

| Ring Halogenation | Br₂, FeBr₃ | A derivative with a bromine atom on the terminal phenyl ring. |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of 3-(2-Phenylethylamino)benzonitrile is critical to ensure the correct placement of the phenylethylamino group at the C-3 position (meta) of the benzonitrile ring, avoiding the formation of ortho (C-2) and para (C-4) isomers. Control over isomer formation is typically achieved through the careful selection of starting materials where the desired substitution pattern is already established.

The primary strategies for synthesizing 3-(2-Phenylethylamino)benzonitrile with high regioselectivity are:

Nucleophilic Substitution using a Pre-functionalized Benzonitrile: This is the most direct method, involving the reaction of a 3-substituted benzonitrile, where the substituent is a leaving group or an amino group, with a suitable phenylethyl derivative.

Reductive Amination: This method involves the reaction of 3-cyanobenzaldehyde with phenethylamine in the presence of a reducing agent.

Dehydration of an Amide: A less common but viable route involves the dehydration of 3-(2-phenylethylamino)benzamide. patsnap.com

The key to isomer control in the first two methods is the use of a starting benzonitrile derivative that is exclusively substituted at the 3-position. For instance, using pure 3-aminobenzonitrile (B145674) or 3-fluorobenzonitrile (B1294923) as a precursor ensures that the final product retains the meta-substitution pattern.

A comparison of synthetic routes highlights the importance of the starting material for regiocontrol:

| Synthetic Route | Benzonitrile Precursor | Phenylethylamine Precursor | Key Principle for Regiocontrol |

| Nucleophilic N-Alkylation | 3-Aminobenzonitrile | 2-Phenylethyl bromide | The starting 3-aminobenzonitrile ensures the final product is the meta-isomer. |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Fluorobenzonitrile | Phenethylamine | The reaction occurs exclusively at the C-3 position defined by the leaving group on the starting material. |

| Reductive Amination | 3-Cyanobenzaldehyde | Phenethylamine | The aldehyde group at the C-3 position dictates the location of the resulting amine linkage. |

| Amide Dehydration | 3-Aminobenzamide (B1265367) (followed by alkylation and dehydration) | 2-Phenylethyl bromide | The initial choice of 3-aminobenzamide sets the meta-configuration early in the synthesis. patsnap.com |

The synthesis of the required 3-substituted benzonitrile precursors is well-established. For example, 3-aminobenzonitrile can be prepared from 3-aminobenzamide via dehydration using reagents like thionyl chloride. patsnap.com This ensures a reliable supply of the key intermediates needed to produce 3-(2-Phenylethylamino)benzonitrile without isomeric contamination. Theoretical studies on nucleophilic aromatic substitution also support that the electronic properties of the substituted ring direct the incoming nucleophile to the desired position, and kinetically controlled reactions using precursors with a leaving group at the 3-position will yield the corresponding meta-substituted product. nih.gov

Investigation of Biological Target Interactions and Mechanistic Studies

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for 3-(2-Phenylethylamino)benzonitrile and its analogs is crucial for understanding the molecular features that govern their biological activity. SAR studies systematically modify the chemical structure to identify key functional groups and structural motifs that are essential for interaction with biological targets, thereby guiding the design of more potent and selective compounds.

The biological activity of the 3-(2-Phenylethylamino)benzonitrile scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. Analysis of various analogs reveals critical insights into the electronic and steric requirements for optimal activity.

Studies on a series of related non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated the profound impact of substituents on the terminal phenyl ring. The data indicates that both the position and the electronic properties of the substituent are determinant factors for inhibitory potency. For instance, small, electron-withdrawing groups at the meta-position of the phenyl ring tend to enhance biological activity.

As shown in the table below, derivatives with substituents such as a methyl (CH₃), bromo (Br), cyano (CN), or nitro (NO₂) group at the 3-position (meta) of the phenyl ring exhibit potent inhibitory activity, with IC₅₀ values in the low nanomolar range. In contrast, moving the same or similar substituents to the 4-position (para) can lead to a significant loss of activity. For example, the 4-cyano analog has an IC₅₀ of 3.162 µM, a stark contrast to the 0.002 µM activity of the 3-cyano isomer. This suggests that the binding pocket of the biological target may have a specific steric or electronic constraint that disfavors substitution at the para-position.

Similarly, the introduction of bulky or electron-donating groups can be detrimental to activity. A 4-phenyl substitution results in an IC₅₀ of 3.98 µM, and a 4-dimethylamino group leads to an IC₅₀ of 1.259 µM, indicating that large substituents or those that increase electron density at the para-position are poorly tolerated.

Table 1: Biological Activity of Phenyl-Substituted Benzonitrile (B105546) Analogs

This interactive table summarizes the inhibitory concentration (IC₅₀) for various analogs with different substituents on the phenyl ring. The data is derived from studies on related NNRTI compounds.

| Compound ID | Phenyl Ring Substituent (R) | Biological Activity (IC₅₀ in µM) |

| 1 | 3-CH₃ | 0.002 |

| 2 | 3-Br | 0.002 |

| 3 | 3-CN | 0.002 |

| 4 | 3-NO₂ | 0.002 |

| 5 | 3-F | 0.002 |

| 6 | 4-CN | 3.162 |

| 7 | 4-CF₃ | 1.585 |

| 8 | 4-C₆H₅ | 3.98 |

| 9 | 4-N(CH₃)₂ | 1.259 |

| 10 | 3,5-di-Cl | 0.002 |

Data sourced from molecules-26-05262-i001.jpg nih.gov

Positional scanning also extends to the benzonitrile ring itself. In related compounds developed as PET radiotracers for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), modification of this ring was shown to be critical for target specificity and affinity. For example, the introduction of a fluorine atom to the benzonitrile ring, as seen in 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile, was a key modification for achieving high specificity and selectivity for mGluR5. nih.gov This highlights that substitutions on the benzonitrile portion of the molecule are pivotal for modulating interactions with specific biological targets.

The parent compound, 3-(2-Phenylethylamino)benzonitrile, is achiral. However, the introduction of substituents into its core structure, particularly on the ethylamino bridge, can create one or more chiral centers, making stereochemistry a critical factor in determining biological efficacy.

In drug discovery, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. wvu.eduresearchgate.net The differential biological activity arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov This stereospecificity can affect drug uptake, target binding, and metabolism. nih.gov For instance, the biological activity of various agonists derived from chiral aromatic amines is known to be strongly dependent on the stereo-configuration of the amine. mdpi.com

While specific studies on the separated enantiomers of chiral derivatives of 3-(2-Phenylethylamino)benzonitrile are not available in the reviewed literature, the general principles of medicinal chemistry strongly suggest that if a chiral center were introduced, the biological activity would likely reside predominantly in one enantiomer. For many classes of compounds, stereochemistry is a key driver for both potency and pharmacokinetics. nih.gov Therefore, any future development of chiral analogs would require chiral separation and individual testing of the enantiomers to fully elucidate the SAR and identify the most active stereoisomer. nih.gov

Pharmacophore modeling is a powerful computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs related to 3-(2-Phenylethylamino)benzonitrile, pharmacophore models have been developed to understand their interaction with targets like the non-nucleoside binding site of reverse transcriptase. nih.gov

A validated pharmacophore model generated for a series of potent inhibitors identified several key features crucial for binding affinity. nih.gov These essential features include:

Three Hydrophobic (HY) Groups: These regions indicate the importance of non-polar interactions with the target protein. In the context of 3-(2-Phenylethylamino)benzonitrile, the two phenyl rings and the ethyl linker likely satisfy these hydrophobic requirements, fitting into corresponding hydrophobic pockets within the binding site.

One Aromatic Ring (RA) Group: This feature underscores the necessity of an aromatic system, which can engage in π-π stacking or other aromatic interactions with amino acid residues of the target.

One Hydrogen-Bond Acceptor (HBA): The nitrile (CN) group on the benzonitrile ring serves as a potent hydrogen-bond acceptor. This feature is often critical for anchoring the ligand within the binding site through a specific hydrogen bond with a donor group on the protein.

The combination of these features in a specific 3D arrangement is essential for the molecule to achieve its inhibitory effect. nih.gov This model rationalizes the SAR data observed in subsection 3.3.1, where modifications that disrupt these hydrophobic or hydrogen-bonding interactions lead to a significant decrease in biological activity. The model serves as a valuable tool for designing new, structurally diverse compounds with a higher probability of being active. nih.gov

Table 2: Key Pharmacophore Features for Benzonitrile Analogs

This table outlines the essential chemical features identified through pharmacophore modeling for potent biological activity.

| Pharmacophore Feature | Corresponding Structural Moiety in 3-(2-Phenylethylamino)benzonitrile |

| Hydrophobic (HY) Feature 1 | Phenyl Ring |

| Hydrophobic (HY) Feature 2 | Phenylethyl Group |

| Hydrophobic (HY) Feature 3 | Benzonitrile Ring System |

| Ring Aromatic (RA) Feature | Phenyl or Benzonitrile Ring |

| Hydrogen-Bond Acceptor (HBA) | Nitrile (–C≡N) Group |

Data interpretation based on a validated pharmacophore model for related inhibitors. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might interact with a large biomolecule, such as a protein receptor.

Binding Pose Prediction and Conformational Analysis

Predicting the binding pose of a ligand within a protein's binding site is a fundamental aspect of molecular docking. This involves exploring the conformational space of the ligand and the rotational and translational freedom of the ligand within the binding pocket. For a molecule like 3-(2-phenylethylamino)benzonitrile, which has several rotatable bonds, conformational analysis is critical. Studies on related phenethylamine (B48288) derivatives have shown that their conformation significantly affects their binding to receptors. mdpi.commdpi.com For instance, the orientation of the ethylamine (B1201723) side chain and the relative position of the phenyl and benzonitrile (B105546) rings would be key determinants of its interaction with a target protein.

In a typical docking study, the structure of the target protein is obtained from crystallographic data, and the ligand's structure is built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each to identify the most likely binding poses. For example, research on N-benzyl phenethylamines highlights the importance of the N-benzyl group's conformation for binding to serotonin (B10506) receptors. mdpi.com Similarly, for 3-(2-phenylethylamino)benzonitrile, the phenylethylamino group's conformation would be a primary focus of analysis.

Binding Affinity Estimation Methodologies

Once a likely binding pose is identified, the next step is to estimate the binding affinity, which is the strength of the interaction between the ligand and the target. This is often expressed as a binding energy or an inhibitory constant (Ki). Various scoring functions are used in docking programs to estimate this affinity. These functions can be based on classical mechanics force fields, empirical data, or knowledge-based potentials.

Hotspot Identification within Binding Pockets

Hotspots are regions within a protein's binding pocket that contribute most significantly to the binding energy. Identifying these hotspots is crucial for understanding the key interactions that stabilize the ligand-protein complex and for designing more potent and selective ligands. Molecular docking simulations can help identify these hotspots by analyzing the interaction energies between the ligand and individual amino acid residues in the binding pocket.

For a ligand like 3-(2-phenylethylamino)benzonitrile, key interactions could involve the aromatic rings making pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. The secondary amine could act as a hydrogen bond donor or acceptor, and as mentioned, the nitrile group can form important interactions. nih.gov In studies of phenethylamine derivatives with the dopamine (B1211576) transporter, specific helices and amino acid residues have been identified as forming the critical binding pocket. nih.govkoreascience.krresearchgate.net By analogy, docking 3-(2-phenylethylamino)benzonitrile into a relevant receptor would reveal the specific residues that form hotspots for its interaction.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and reactivity of molecules compared to the classical mechanics approaches used in molecular docking.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine the electronic properties of 3-(2-phenylethylamino)benzonitrile, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is vital for predicting its reactivity. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions or chemical reactions.

Research on aminobenzonitriles has employed DFT to study their electronic excited states and the influence of the amino group's geometry on these states. acs.org For 3-(2-phenylethylamino)benzonitrile, DFT could be used to analyze how the phenylethylamino substituent affects the electronic properties of the benzonitrile ring. The calculated HOMO-LUMO gap can provide an indication of the molecule's chemical stability and reactivity.

Reaction Mechanism Elucidation, e.g., Cycloaddition Mechanisms

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For the benzonitrile moiety of 3-(2-phenylethylamino)benzonitrile, a relevant class of reactions is cycloaddition. DFT has been extensively used to study the [3+2] cycloaddition reactions of benzonitrile oxides with various dipolarophiles. nih.govmdpi.comresearchgate.net These studies detail the reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of the reaction mechanism.

For instance, theoretical studies on the reaction of benzonitrile N-oxide have shown that the reaction can proceed through a concerted or stepwise mechanism, and the nature of the reactants and the solvent can influence the preferred pathway. mdpi.comrsc.orgrsc.org Similar computational approaches could be applied to predict the reactivity of the nitrile group in 3-(2-phenylethylamino)benzonitrile in cycloaddition or other chemical transformations. Theoretical studies on the reaction of 2-aminobenzonitrile (B23959) with CO2 have also demonstrated the power of DFT in understanding reaction mechanisms in detail. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Ab initio molecular dynamics, for instance, has been used to model the formation of benzonitrile in interstellar conditions by simulating the ionization of molecular clusters. nih.govnih.gov This highlights the power of MD to reveal complex chemical pathways and structural evolutions.

The structural flexibility of 3-(2-Phenylethylamino)benzonitrile is primarily due to the rotatable bonds in the ethylamino linker connecting the two aromatic rings. MD simulations can map the conformational landscape of the molecule, identifying low-energy, stable conformers and the transition pathways between them.

These simulations would track key dihedral angles over time to understand the preferred spatial arrangement of the phenyl and benzonitrile moieties. By analyzing the trajectory of the simulation, a population distribution of different conformers can be obtained, revealing which shapes the molecule is most likely to adopt. This information is crucial for understanding how the molecule might bind to a biological target. When complexed with a target protein, MD can further reveal how binding affects the compound's conformation and the dynamic nature of the binding pocket.

Table 1: Illustrative Conformational Analysis from a Hypothetical MD Simulation

| Dihedral Angle (Degrees) | Description | Predicted Population (%) | Stability |

| 60° to 90° | Phenyl and Benzonitrile rings are gauche (folded) | 65% | High |

| 150° to 180° | Rings are in an anti-periplanar (extended) state | 30% | Medium |

| Other | Transient or high-energy states | 5% | Low |

The solvent environment can profoundly impact the structure, stability, and reactivity of a solute. MD simulations incorporating explicit solvent molecules are essential for understanding these effects on 3-(2-Phenylethylamino)benzonitrile. Theoretical studies on other molecular systems have shown that solvents can disrupt or facilitate interactions like hydrogen bonding, thereby influencing reaction outcomes. nih.gov

By simulating the compound in various solvents (e.g., water, methanol, chloroform), researchers can analyze how solvent polarity and hydrogen-bonding capacity affect its conformational preferences and intermolecular interactions. nih.gov Analyses such as the Reduced Density Gradient (RDG) can be used to visualize and characterize non-covalent interactions between the solute and solvent molecules. nih.gov Such simulations can predict changes in properties like the molecule's dipole moment or the accessibility of its hydrogen bond donor/acceptor sites, which are critical for solubility and biological interactions.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pillars of modern drug discovery, using computational methods to link a molecule's structure to its biological activity and to efficiently search for new therapeutic candidates.

QSAR modeling aims to create a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. For 3-(2-Phenylethylamino)benzonitrile and its analogs, a QSAR study would involve synthesizing a library of related compounds and testing their activity against a specific biological target.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model. Studies on other scaffolds, like 2-phenyl-2,3-dihydrobenzofurans, have shown that 3D-QSAR models, which use 3D structural information, can be particularly powerful for predicting activity and guiding the design of more potent compounds. nih.govnih.gov A robust QSAR model for this series could predict the activity of new, unsynthesized analogs, saving significant time and resources.

Table 2: Hypothetical Data for a QSAR Model of 3-(2-Phenylethylamino)benzonitrile Analogs

| Compound ID | R-Group Modification | LogP (Lipophilicity) | Dipole Moment (Debye) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Lead-01 | -H | 3.5 | 4.2 | 150 | 145 |

| Analog-02 | -F (para on phenyl) | 3.7 | 4.8 | 95 | 102 |

| Analog-03 | -OH (meta on phenyl) | 3.1 | 5.1 | 210 | 225 |

| Analog-04 | -CH₃ (para on phenyl) | 4.0 | 4.1 | 120 | 115 |

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. researchgate.net This approach can accelerate the discovery of novel analogs of 3-(2-Phenylethylamino)benzonitrile.

Ligand-Based Virtual Screening (LBVS): If the structure of the biological target is unknown, a pharmacophore model can be built based on the known structural features of active molecules like 3-(2-Phenylethylamino)benzonitrile. This model, representing the essential steric and electronic features required for activity, is then used as a 3D query to filter large chemical databases for compounds that match the pharmacophore. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS can be employed. This method involves docking thousands or millions of compounds from a virtual library into the binding site of the target. nih.gov The compounds are then ranked based on a scoring function that predicts binding affinity. This approach can identify novel chemical scaffolds that are structurally different from the initial lead but fit the target's binding site, offering new avenues for drug development.

In Vitro Metabolic Pathway Investigations

Characterization of Metabolic Transformations in Subcellular Fractions (e.g., human liver microsomes)

Standard laboratory procedures for characterizing metabolic transformations involve incubating the compound with subcellular fractions, most commonly human liver microsomes (HLMs). mdpi.comresearchgate.net HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes. mdpi.comresearchgate.net These experiments are designed to identify the primary routes of metabolism, such as oxidation, reduction, or hydrolysis, that the parent compound undergoes. However, no such experimental data has been published for 3-(2-Phenylethylamino)benzonitrile.

Identification and Structural Elucidation of Major Metabolites

Following incubation with metabolically active systems like HLMs, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed to separate and identify the resulting metabolites. The structural elucidation of these major metabolites is fundamental to understanding the compound's metabolic fate. For many compounds, this process reveals the addition of hydroxyl groups, demethylation, or other structural changes. nih.gov In the absence of any in vitro studies on 3-(2-Phenylethylamino)benzonitrile, the identity and structure of its metabolites remain unknown.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450, UGT)

The primary enzyme families responsible for the metabolism of a vast number of compounds are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. mdpi.com Phase I metabolism is often mediated by CYP enzymes, which introduce or expose functional groups. mdpi.com Phase II metabolism, frequently carried out by UGT enzymes, involves the conjugation of these groups to increase water solubility and facilitate excretion. mdpi.com Specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are often identified as the key players in a compound's breakdown through the use of recombinant enzymes or specific chemical inhibitors. doi.orgnih.gov Without experimental data, the specific CYP, UGT, or other enzymatic systems involved in the metabolism of 3-(2-Phenylethylamino)benzonitrile cannot be determined.

Comparative In Vitro Metabolism Across Model Systems

To assess the suitability of animal models for non-clinical safety studies, comparative in vitro metabolism studies are often conducted using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey) alongside human-derived materials. These studies highlight any species-specific differences in metabolic pathways. No such comparative data is available for 3-(2-Phenylethylamino)benzonitrile.

Advanced Applications in Chemical Biology and Drug Discovery Research

Lead Compound Identification and Optimization Strategies

The journey from a preliminary "hit" compound to a viable "lead" candidate is a critical phase in drug discovery, involving iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties.

Hit-to-Lead Development Processes

The hit-to-lead (H2L) process is a pivotal stage in early drug discovery that aims to transform promising hits from high-throughput screening into more drug-like lead compounds. This phase focuses on improving key attributes such as potency, selectivity, and metabolic stability. While no specific H2L studies for 3-(2-Phenylethylamino)benzonitrile have been published, the general principles of this process would apply. For a compound like this, initial efforts would involve confirming its activity and exploring the structure-activity relationship (SAR) of the phenylethylamino and benzonitrile (B105546) moieties.

A typical H2L workflow involves several key steps:

Hit Confirmation and Triage: Initial screening hits are re-tested to confirm their activity and rule out false positives.

Analog Synthesis: A focused library of analogs is synthesized to explore the chemical space around the initial hit.

In Vitro Profiling: Analogs are tested in a battery of in vitro assays to assess their potency, selectivity against related targets, and potential off-target effects.

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial to identify potential liabilities.

An example of a hit-to-lead optimization for a different series of compounds, N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, illustrates how a systematic approach of synthesizing and testing a series of derivatives can lead to compounds with significantly improved activity. nih.gov

Rational Design Principles for Structural Refinement

Rational drug design relies on an understanding of the target's three-dimensional structure and the binding mode of a ligand. In the absence of a known biological target for 3-(2-Phenylethylamino)benzonitrile, any rational design efforts would be speculative. However, if a target were identified, techniques such as computational docking and molecular dynamics simulations could be employed to guide the structural refinement of the molecule.

Key principles of rational design would involve:

Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target protein to design ligands that fit optimally into the binding site.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, using the SAR of a series of active compounds to develop a pharmacophore model.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead.

Development of Chemical Probes and Tool Compounds

Chemical probes are indispensable tools in chemical biology for the identification and validation of new drug targets. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. There is no evidence in the scientific literature of 3-(2-Phenylethylamino)benzonitrile being developed or used as a chemical probe.

The development of a chemical probe from a novel scaffold would typically involve:

Affinity Labeling: Incorporating a reactive group into the molecule that can form a covalent bond with the target protein, facilitating its identification.

Tagging: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to allow for visualization or purification of the target protein.

Mechanistic Probes for Biological Pathway Elucidation

Mechanistic probes are designed to investigate the role of a specific protein or enzyme within a biological pathway. These probes can be inhibitors, activators, or allosteric modulators. Without a known biological target or pathway association for 3-(2-Phenylethylamino)benzonitrile, its application as a mechanistic probe remains hypothetical.

Should a biological activity be discovered for this compound, its development as a mechanistic probe would involve:

Target Deconvolution: Identifying the specific molecular target(s) of the compound.

Mechanism of Action Studies: Elucidating how the compound interacts with its target to produce a biological effect.

Phenotypic Screening: Using the compound to probe cellular or organismal phenotypes and uncover novel biological pathways.

Analog Design and Synthesis for Targeted Research

The systematic design and synthesis of analogs are fundamental to exploring the SAR of a compound and developing molecules with tailored properties for specific research questions. While no specific analog synthesis programs for 3-(2-Phenylethylamino)benzonitrile are reported, the structural components of the molecule offer several avenues for modification.

Potential analog design strategies could include:

Substitution on the Phenyl Rings: Introducing various substituents on either the phenethyl or the benzonitrile ring to probe for electronic and steric effects on activity.

Modification of the Amino Linker: Altering the length or rigidity of the ethylamino chain to optimize the orientation of the two aromatic rings.

Bioisosteric Replacement of the Nitrile Group: Replacing the cyano group with other functionalities to explore its role in binding and to modulate physicochemical properties.

The benzonitrile moiety itself is a common feature in many biologically active compounds and approved drugs, highlighting its importance as a pharmacophore. nih.gov For instance, the drug Letrozole, an aromatase inhibitor, contains a benzonitrile group.

The table below provides an example of structurally related compounds and their reported biological activities, illustrating the types of data that would be generated in an analog design and synthesis campaign.

| Compound Name | Structure | Reported Biological Activity |

| Letrozole | Aromatase inhibitor | |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Monoacylglycerol lipase (B570770) inhibitor nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.